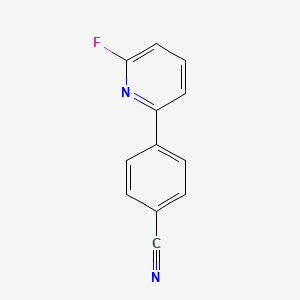

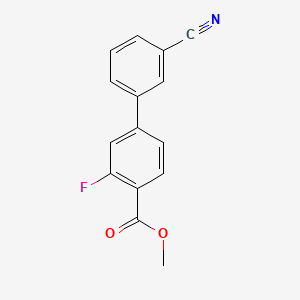

4-(6-Fluoropyridin-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Luminescent Properties and Liquid Crystalline Behavior

A series of luminescent 4-(6-Fluoropyridin-2-yl)benzonitrile derivatives have been synthesized. These compounds, exhibiting bent-core structures and containing three ring systems, have been studied for their liquid crystalline behavior using various techniques like polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction. The findings show that compounds with shorter chain lengths display a nematic phase, while those with longer chains predominantly exhibit an orthorhombic columnar phase. Moreover, these compounds are identified as good blue emitting materials, making them suitable for potential applications in optoelectronic devices (Ahipa et al., 2014).

Antitumor Activity and DNA Binding

New thiazole–pyridine anchored compounds, related to 4-(6-Fluoropyridin-2-yl)benzonitrile, have been synthesized and shown potential as anticancer agents. These compounds exhibit significant anticancer activity against U937 human monocytic cells. Their DNA binding properties and molecular docking studies suggest an intercalative DNA binding mode, highlighting their potential in cancer treatment (Bera et al., 2021).

Electrochemiluminescent Properties

A family of ruthenium polypyridyl complexes containing 5-aryltetrazolate ligands, related to 4-(6-Fluoropyridin-2-yl)benzonitrile, has been studied for their electrochemiluminescent (ECL) properties. One of the dinuclear species in this family exhibited exceptionally high ECL efficiency, making it comparable to standard ECL compounds. These findings open up avenues for their application in electrochemiluminescent devices (Stagni et al., 2006).

Intramolecular Charge-Transfer Properties

The intramolecular charge-transfer properties of compounds related to 4-(6-Fluoropyridin-2-yl)benzonitrile have been investigated. These studies, which include both experimental results and quantum chemical calculations, indicate that after excitation, these compounds relax by mutual twisting of their subunits, leading to more planar geometries. This information is critical for understanding their photochemical reactions and potential applications in fields such as photophysics and photochemistry (Dobkowski et al., 2002).

properties

IUPAC Name |

4-(6-fluoropyridin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSFSGAVGHHTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744833 |

Source

|

| Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Fluoropyridin-2-yl)benzonitrile | |

CAS RN |

1245646-03-0 |

Source

|

| Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)